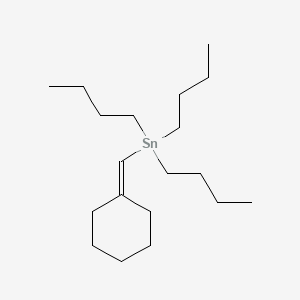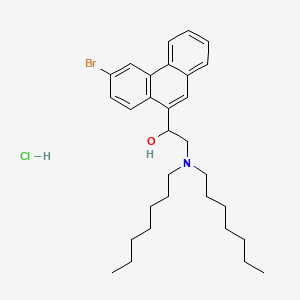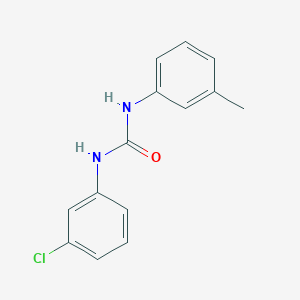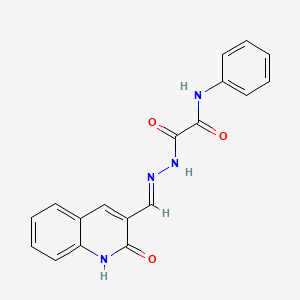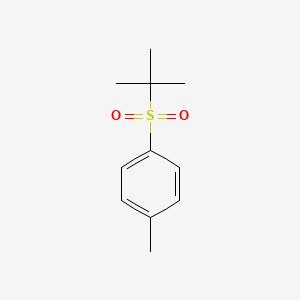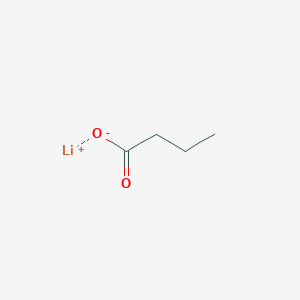
Lithium butyrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium butyrate is an organic compound with the chemical formula C₄H₇LiO₂. It is the lithium salt of butyric acid, a short-chain fatty acid. This compound is known for its applications in various fields, including chemistry, biology, and medicine. Its molecular structure consists of a butyrate ion (C₄H₇O₂⁻) paired with a lithium ion (Li⁺).
準備方法
Synthetic Routes and Reaction Conditions: Lithium butyrate can be synthesized through the neutralization of butyric acid with lithium hydroxide. The reaction is straightforward and typically carried out in an aqueous medium:
C₄H₇O₂H+LiOH→C₄H₇LiO₂+H₂O
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction conditions to ensure high purity and yield. The reaction is typically conducted in stainless steel reactors to prevent contamination.
化学反応の分析
Types of Reactions: Lithium butyrate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce lithium acetate and carbon dioxide.
Reduction: It can be reduced to butyric acid under specific conditions.
Substitution: this compound can participate in nucleophilic substitution reactions, where the butyrate ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Various nucleophiles, including halides and amines, can be used under appropriate conditions.
Major Products Formed:
Oxidation: Lithium acetate (C₂H₃LiO₂) and carbon dioxide (CO₂).
Reduction: Butyric acid (C₄H₈O₂).
Substitution: Depending on the nucleophile, products can vary widely.
科学的研究の応用
Lithium butyrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other lithium compounds.
Biology: this compound has been studied for its effects on cellular processes, including gene expression and cell differentiation.
Medicine: It has potential therapeutic applications, particularly in the treatment of neurological disorders due to its ability to modulate neurotransmitter levels.
Industry: this compound is used in the production of specialty chemicals and as an additive in various industrial processes.
作用機序
The mechanism of action of lithium butyrate involves its interaction with various molecular targets and pathways:
Neurotransmitter Modulation: this compound can modulate the levels of neurotransmitters such as glutamate, helping to stabilize mood and prevent neurological disorders.
Gene Expression: It can influence gene expression by inhibiting histone deacetylases (HDACs), leading to changes in chromatin structure and gene transcription.
Cell Signaling: this compound affects cell signaling pathways, including the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation.
類似化合物との比較
Lithium butyrate can be compared with other lithium salts of short-chain fatty acids, such as:
Lithium acetate (C₂H₃LiO₂): Similar in structure but with different applications and reactivity.
Lithium propionate (C₃H₅LiO₂): Another short-chain fatty acid lithium salt with distinct properties.
Lithium valerate (C₅H₉LiO₂): A longer-chain fatty acid lithium salt with unique characteristics.
Uniqueness: this compound is unique due to its specific effects on neurotransmitter modulation and gene expression, making it a valuable compound in both research and therapeutic contexts.
特性
CAS番号 |
21303-03-7 |
|---|---|
分子式 |
C4H7LiO2 |
分子量 |
94.1 g/mol |
IUPAC名 |
lithium;butanoate |
InChI |
InChI=1S/C4H8O2.Li/c1-2-3-4(5)6;/h2-3H2,1H3,(H,5,6);/q;+1/p-1 |
InChIキー |
WIAVVDGWLCNNGT-UHFFFAOYSA-M |
正規SMILES |
[Li+].CCCC(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


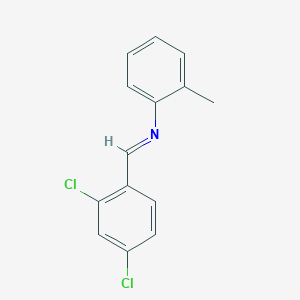



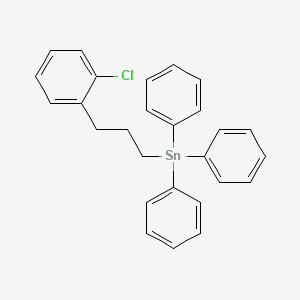

![2-nitro-N-[2,2,2-trichloro-1-(2-methoxyanilino)ethyl]benzamide](/img/structure/B11947087.png)
